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molecular formula C5H7F3N2 B8499821 2-Amino-5,5,5-trifluoropentanenitrile

2-Amino-5,5,5-trifluoropentanenitrile

Cat. No. B8499821
M. Wt: 152.12 g/mol
InChI Key: XMMUZYAEVNFMIL-UHFFFAOYSA-N
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Patent
US08957218B2

Procedure details

2-amino-5,5,5-trifluoropentanenitrile a5 (34 g, 2.2 mol, 1 eq) is dissolved in tetrahydrofurane (290 ml). Lithium aluminium hydride (25.5 g, 6.7 mol, 3 eq) is then added portionwise at 0° C. The reaction mixture is heated at 60° C. for 2 hours, then stirred overnight at room temperature. Disodium sulfate decahydrate (6 eq) is added portionwise and the mixture is stirred until the appearance of a white solid. The precipitate is filtered and the organic phase is condensed under vacuum to afford 11.2 g of 5,5,5-trifluoropentane-1,2-diamine a6 as orange oil.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Name
Disodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:5][CH2:6][C:7]([F:10])([F:9])[F:8])[C:3]#[N:4].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[F:8][C:7]([F:10])([F:9])[CH2:6][CH2:5][CH:2]([NH2:1])[CH2:3][NH2:4] |f:1.2.3.4.5.6,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
NC(C#N)CCC(F)(F)F
Name
Quantity
290 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
25.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Disodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred until the appearance of a white solid
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
CUSTOM
Type
CUSTOM
Details
condensed under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(CCC(CN)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 3.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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